Cas no 103792-80-9 (3,5-Dichloropyridine-2,4-diol)
3,5-Dichloropyridine-2,4-diol Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dichloropyridine-2,4-diol
- 3,5-dichloro-4-hydroxy-1H-pyridin-2-one
- SB54494
- SCHEMBL172310
- DTXSID50716442
- 3,5-Dichloro-4-hydroxypyridin-2(1H)-one
- 103792-80-9
-
- Inchi: 1S/C5H3Cl2NO2/c6-2-1-8-5(10)3(7)4(2)9/h1H,(H2,8,9,10)
- InChI Key: XTJBYZUUHURVLH-UHFFFAOYSA-N
- SMILES: ClC1C(NC=C(C=1O)Cl)=O
Computed Properties
- Exact Mass: 178.9540837g/mol
- Monoisotopic Mass: 178.9540837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 49.3Ų
3,5-Dichloropyridine-2,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194768-1g |
3,5-Dichloropyridine-2,4-diol |
103792-80-9 | 95% | 1g |
$425.06 | 2023-09-04 | |
| Chemenu | CM174686-1g |
3,5-dichloropyridine-2,4-diol |
103792-80-9 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM174686-1g |
3,5-dichloropyridine-2,4-diol |
103792-80-9 | 95% | 1g |
$464 | 2022-06-14 |
3,5-Dichloropyridine-2,4-diol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3,5-Dichloropyridine-2,4-diol
3,5-Dichloropyridine-2,4-diol
3,5-Dichloropyridine-2,4-diol, also known by its CAS number CAS No. 103792-80-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its pyridine ring structure with two chlorine atoms at the 3 and 5 positions and two hydroxyl groups at the 2 and 4 positions. Its unique chemical composition makes it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
The synthesis of 3,5-Dichloropyridine-2,4-diol involves a series of carefully controlled reactions that ensure high purity and stability. Recent advancements in synthetic methodologies have enabled the production of this compound with improved yields and reduced environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption.
In terms of physical properties, 3,5-Dichloropyridine-2,4-diol exhibits a melting point of approximately 160°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its hydroxyl groups contribute to its polar nature, making it suitable for applications that require strong hydrogen bonding capabilities. The compound's stability under various conditions has been extensively studied, with recent findings highlighting its resistance to thermal degradation up to 200°C.
The application of 3,5-Dichloropyridine-2,4-diol in materials science is particularly noteworthy. It serves as a key precursor in the synthesis of advanced polymers and high-performance composites. For example, researchers have utilized this compound to develop novel polyurethanes with enhanced mechanical properties and thermal stability. Additionally, its ability to act as a chelating agent has made it valuable in the formulation of metallopolymers and coordination polymers.
In the pharmaceutical industry, 3,5-Dichloropyridine-2,4-diol has shown promise as an intermediate in drug discovery efforts. Its unique structure allows for the development of bioactive molecules with potential applications in anti-inflammatory and anticancer therapies. Recent studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and tumor growth.
The environmental impact of 3,5-Dichloropyridine-2,4-diol has also been a focus of recent research. Scientists have investigated its biodegradability under various conditions and have developed methods to minimize its environmental footprint during production and use. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing practices.
In conclusion, 3,5-Dichloropyridine-2,4-diol, CAS No. 103792-80-9 is a multifaceted compound with a wide range of applications across diverse industries. Its unique chemical properties and versatility make it an essential building block in modern chemistry. As research continues to uncover new potential uses for this compound, its role in advancing scientific innovation will undoubtedly grow.
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